molecular formula C11H24N2 B7874970 1-Hexylpiperidin-3-amine

1-Hexylpiperidin-3-amine

Cat. No.: B7874970
M. Wt: 184.32 g/mol
InChI Key: OHEZQHABRLIFLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hexylpiperidin-3-amine is an organic compound belonging to the class of piperidines, which are heterocyclic amines This compound features a piperidine ring substituted with a hexyl group at the first position and an amino group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexylpiperidin-3-amine can be synthesized through several methods. One common approach involves the alkylation of piperidine with hexyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Piperidine, hexyl bromide or hexyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: Piperidine is reacted with hexyl halide at elevated temperatures (50-100°C) to yield 1-hexylpiperidine. This intermediate is then subjected to reductive amination with ammonia or an amine source to introduce the amino group at the third position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and purity. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate hydrogenation steps, and automated systems ensure precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1-Hexylpiperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced using hydrogen gas in the presence of a catalyst like Pd/C to yield saturated amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with Pd/C catalyst, lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide, acyl chlorides in the presence of a base like pyridine.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated amines.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

1-Hexylpiperidin-3-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of neurotransmitter systems due to its structural similarity to certain bioactive amines.

    Industry: The compound is used in the synthesis of specialty chemicals and as an intermediate in the production of polymers and resins.

Mechanism of Action

The mechanism by which 1-hexylpiperidin-3-amine exerts its effects involves its interaction with molecular targets such as receptors and enzymes. The hexyl group enhances lipophilicity, facilitating membrane penetration and receptor binding. The amino group can form hydrogen bonds and ionic interactions with target proteins, modulating their activity. Pathways involved may include neurotransmitter signaling and enzyme inhibition.

Comparison with Similar Compounds

    1-Methylpiperidin-3-amine: Similar structure but with a methyl group instead of a hexyl group, leading to different lipophilicity and biological activity.

    1-Ethylpiperidin-3-amine: Features an ethyl group, resulting in intermediate properties between the methyl and hexyl derivatives.

    1-Propylpiperidin-3-amine: Contains a propyl group, offering a balance of hydrophobicity and reactivity.

Uniqueness: 1-Hexylpiperidin-3-amine is unique due to its longer alkyl chain, which significantly impacts its physical properties, such as solubility and membrane permeability. This makes it particularly useful in applications requiring enhanced lipophilicity and specific receptor interactions.

By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial contexts.

Properties

IUPAC Name

1-hexylpiperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-2-3-4-5-8-13-9-6-7-11(12)10-13/h11H,2-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEZQHABRLIFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1CCCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Hexylpiperidin-3-amine
Reactant of Route 2
Reactant of Route 2
1-Hexylpiperidin-3-amine
Reactant of Route 3
Reactant of Route 3
1-Hexylpiperidin-3-amine
Reactant of Route 4
Reactant of Route 4
1-Hexylpiperidin-3-amine
Reactant of Route 5
Reactant of Route 5
1-Hexylpiperidin-3-amine
Reactant of Route 6
Reactant of Route 6
1-Hexylpiperidin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.